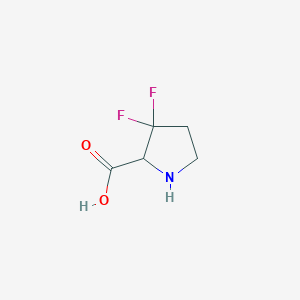

3,3-difluoropyrrolidine-2-carboxylic Acid

Übersicht

Beschreibung

Synthesis Analysis

3,3-Difluoropyrrolidine hydrochloride can be used as a building block in the synthesis of various compounds . For instance, it can be used in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using the Pd catalyst .Molecular Structure Analysis

The molecular formula of 3,3-Difluoropyrrolidine-2-carboxylic Acid is C5H7F2NO2 . The molecular weight is 151.11 .Chemical Reactions Analysis

3,3-Difluoropyrrolidine hydrochloride can be used as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using the Pd catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 143.56 , and a density of 1.1±0.1 g/cm3 . The boiling point is 84.3±40.0 °C at 760 mmHg , and the flash point is 4.8±27.3 °C .Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Toxicology

3,3-Difluoropyrrolidine-2-carboxylic acid, as part of the broader category of polyfluoroalkyl chemicals, has been extensively studied in the context of environmental degradation and toxicology. Research has shown that many polyfluoroalkyl chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic processes. These degradation products, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), have raised concerns due to their persistence and toxic profiles, leading to regulations and actions. Studies emphasize the importance of understanding the environmental fate and effects of these precursors and their links to PFSAs and PFCAs, highlighting microbial degradation pathways, half-lives, defluorination potential, and novel degradation intermediates and products (Liu & Avendaño, 2013).

Replacement and Alternatives

With the ongoing transition to replace long-chain PFCAs and PFSAs due to environmental and health concerns, research has focused on fluorinated alternatives. These include substances used in various applications such as fluoropolymer manufacture, surface treatments, metal plating, and fire-fighting foams. Despite these alternatives, concerns remain regarding their safety for humans and the environment due to the limited information available, highlighting the need for comprehensive risk assessments and the generation of missing data (Wang et al., 2013).

Bioaccumulation and Environmental Impact

Perfluorinated acids, including PFCAs and PFASs, have been detected in various wildlife across the globe, raising questions about their bioaccumulation potential. Research indicates that bioconcentration and bioaccumulation of these compounds are directly related to the length of their fluorinated carbon chains. Notably, PFASs are more bioaccumulative than PFCAs of the same chain length, with compounds having seven or fewer fluorinated carbons not considered bioaccumulative according to regulatory criteria. This highlights the need for further research to fully characterize the bioaccumulation potential of longer-chain PFCAs (Conder et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,3-difluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2/c6-5(7)1-2-8-3(5)4(9)10/h3,8H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYUQSFIIOIBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168102-06-5 | |

| Record name | 3,3-Difluoroproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168102-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

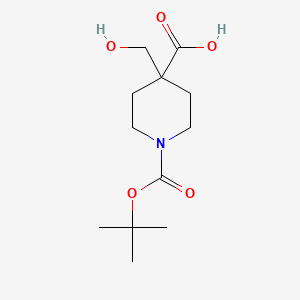

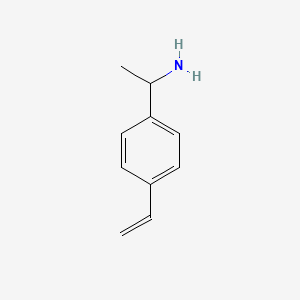

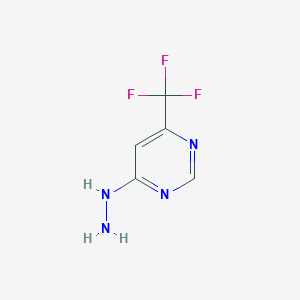

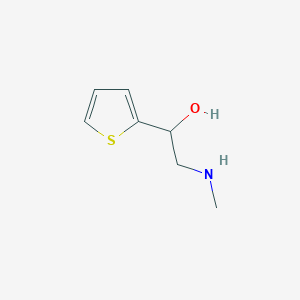

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)-](/img/structure/B3112806.png)

![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B3112809.png)

![3'-(((Tert-butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3112858.png)

![(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3112869.png)

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/structure/B3112886.png)

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3112896.png)